molecular formula C21H27NO5 B585423 N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine CAS No. 1346600-60-9

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B585423
CAS No.: 1346600-60-9
M. Wt: 373.449
InChI Key: JYSMAJTWRPWLBE-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, a benzyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via benzylation, using benzyl chloride and a base.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective modifications. The phenoxy and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyloxycarbonyl-2-(4-hydroxyphenoxy)-ethylamine
  • N-tert-Butyloxycarbonyl-2-(4-methoxyphenoxy)-ethylamine
  • N-tert-Butyloxycarbonyl-2-(4-benzyloxyphenoxy)-ethylamine

Uniqueness

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSMAJTWRPWLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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